4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid
Description
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic carboxylic acid featuring a norbornane backbone (bicyclo[2.2.1]heptane) with a methyl substituent at the 4-position and a carboxylic acid group at the 1-position. This compound is part of a broader class of bicyclic carboxylic acids used in organic synthesis, pharmaceutical intermediates, and materials science due to their rigid, stereochemically defined structures. Its derivatives are particularly valued for their ability to impose conformational constraints in peptides and small molecules, enhancing binding specificity and metabolic stability .
Properties
IUPAC Name |
4-methylbicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8-2-4-9(6-8,5-3-8)7(10)11/h2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZCJZFEGWLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric [4 + 2] Cycloaddition of α′-Ethoxycarbonyl Cyclopentenones with Nitroolefins
A modern and enantioselective approach to bicyclo[2.2.1]heptane-1-carboxylates involves a formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins catalyzed by chiral tertiary amines via hydrogen bond catalysis. This method allows for the asymmetric synthesis of bicyclo[2.2.1]heptane carboxylates, which can be further transformed to the corresponding carboxylic acids.
- Reaction conditions: Mild temperatures, organocatalysis with chiral amines.
- Advantages: High enantioselectivity, versatility in functional group tolerance.
- Mechanistic notes: The carboxylate group acts as a versatile handle for further transformations.
This method is highlighted in the work by researchers who demonstrated the utility of hydrogen bond catalysis in the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates.
Substrate-Controlled α-Carboxylation of Norbornene Monoester
Another stereoselective approach involves the α-carboxylation of norbornene monoesters to yield asymmetric diester intermediates with high diastereoselectivity (up to 35:1). Subsequent steps include:
These sequential transformations afford both α- and β-isomers of aminobicyclo[2.2.1]heptane carboxylic acids, which can be adapted for the preparation of this compound by appropriate choice of starting materials and substituents.
- Key reagents: Oxalyl chloride, DMF, methanol, triethylamine for esterification.
- Reaction conditions: Controlled temperature (0 °C to room temperature), inert atmosphere.
This method is reported with detailed experimental procedures and high stereoselectivity.
Industrial and Scalable Cycloaddition Routes
Industrial synthesis often employs large-scale Diels–Alder cycloadditions, optimized for yield and purity. For example:
- Starting materials: Norbornene derivatives or cyclopentadiene with suitable dienophiles.
- Catalysts: Organocatalysts or metal-based catalysts to improve selectivity.
- Reaction conditions: Controlled temperature, solvent choice, and catalyst loading.
These processes produce bicyclo[2.2.1]heptane carboxylates that can be hydrolyzed or further functionalized to yield the target carboxylic acid.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Stereoselectivity and Yield
- The asymmetric cycloaddition approach yields bicyclo[2.2.1]heptane carboxylates with enantiomeric excesses often exceeding 90%.
- The α-carboxylation method achieves diastereomeric ratios up to 35:1, indicating excellent stereocontrol.
- Industrial methods report yields typically in the range of 70–90%, with purity optimized via catalyst and reaction condition control.
Structural Confirmation
- NMR Spectroscopy: Proton and carbon NMR confirm the bicyclic framework and methyl substitution pattern.
- IR Spectroscopy: Characteristic carbonyl stretch near 1700 cm⁻¹ confirms carboxylic acid or ester functionality.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight of this compound.
Notes on Practical Considerations
- Handling: Reactions involving acid chlorides and Curtius rearrangements require inert atmosphere and temperature control.
- Purification: Chromatographic techniques or crystallization are used to isolate pure stereoisomers.
- Safety: Use appropriate personal protective equipment (PPE) and conduct reactions in fume hoods due to potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions: 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydrogen atoms in the bicyclic structure can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may be used in the development of biologically active compounds.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The bicyclic structure provides rigidity, which can affect how the compound interacts with enzymes and other biological molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Bicyclo[2.2.1]heptane Scaffold
The substitution pattern on the bicyclic framework significantly influences chemical reactivity, solubility, and biological activity. Below is a comparison of key analogs:
Key Observations :
- Polarity : The methoxy derivative (C₉H₁₄O₃) exhibits higher polarity and aqueous solubility compared to the methyl analog due to the electron-donating OCH₃ group .
- Chirality : Ketopinic acid (C₁₀H₁₄O₃) is a chiral compound widely used in asymmetric catalysis, leveraging its rigid bicyclic structure to induce stereoselectivity .
- Reactivity : Brominated derivatives (e.g., C₈H₁₁BrO₂) serve as intermediates in Suzuki-Miyaura cross-coupling reactions, enabling functionalization of the bicyclic core .
This compound
7-Azabicyclo[2.2.1]heptane-1-carboxylic Acid
Avenoza et al. (2001) developed a novel synthesis using a Diels-Alder reaction between methyl 2-benzamidoacrylate and Danishefsky’s diene, followed by hydrogenation and functional group transformations to yield the 7-aza analog. This method achieves gram-scale production with high stereocontrol .
4-Methoxybicyclo[2.2.1]heptane-1-carboxylic Acid
Biological Activity
Overview
4-Methylbicyclo[2.2.1]heptane-1-carboxylic acid is a bicyclic compound characterized by a unique structure that includes a carboxylic acid functional group. This compound has garnered attention in biochemical research due to its stability, rigidity, and potential biological activities, including interactions with various enzymes and metabolic pathways.
The biological activity of this compound is primarily mediated through its involvement in biochemical reactions, particularly through formal [4 + 2] cycloaddition reactions facilitated by organocatalysis. This mechanism allows the compound to engage with multiple biological targets, influencing cellular functions and metabolic processes.
The compound exhibits significant interactions with enzymes and proteins, which can modulate their activity. For instance:
- Enzyme Interaction : It has been shown to interact with enzymes involved in cycloaddition reactions, essential for synthesizing complex organic molecules.
- Cellular Effects : The compound influences cellular signaling pathways and gene expression, affecting metabolic pathways and overall cellular metabolism.
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects such as enhanced metabolic activity and immune modulation have been observed.
- High Doses : Conversely, high doses can lead to adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
This compound participates in several key metabolic pathways:
- Oxidation-Reduction Reactions : It acts as a substrate for specific enzymes, influencing metabolite levels and metabolic flux within cells.
- Transport Mechanisms : The compound's transport within cells is mediated by specific transporters, facilitating its localization in various cellular compartments.
Subcellular Localization
The localization of this compound within cells is crucial for its biological activity. Targeting signals or post-translational modifications direct the compound to specific organelles where it exerts its effects.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Gene Expression Modulation : In vitro studies demonstrated that treatment with this compound altered the expression levels of genes involved in energy metabolism, suggesting a role in metabolic regulation.
- Toxicity Assessment : Animal studies revealed that while low doses are beneficial, high doses can induce toxicity characterized by oxidative stress markers and inflammation .
- Comparative Analysis : When compared to structurally similar compounds such as camphor and sordarins, this compound exhibited distinct biochemical properties that underscore its unique role in biological systems.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Properties |
|---|---|---|
| Camphor | Bicyclic | Known for its aromatic properties and uses |
| Sordarins | Natural Product | Exhibits antifungal properties |
| α-Santalol and β-Santalol | Bioactive Compounds | Known for their fragrance and potential medicinal uses |
| This compound | Bicyclic with Carboxylic Acid | Unique interactions with enzymes and metabolic pathways |
Q & A
Q. How can the molecular structure of 4-methylbicyclo[2.2.1]heptane-1-carboxylic acid be determined experimentally?
The molecular structure can be elucidated using X-ray crystallography to resolve the bicyclic framework and substituent positions. For example, quantum mechanical calculations (e.g., DFT) are often employed to analyze pyramidalization effects in bicyclic amides, as demonstrated in studies of similar compounds . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, is critical for confirming stereochemistry and functional groups. IR spectroscopy can verify the carboxylic acid moiety via O–H and C=O stretching frequencies .
Q. What methods are used to synthesize this compound derivatives?
A common approach involves organocatalytic cycloaddition reactions . For instance, enantioselective formal [4+2] cycloadditions using organocatalysts can generate bicyclo[2.2.1]heptane carboxylates under mild conditions . Derivatives like 7,7-dimethyl-2-oxo variants are synthesized via benzilic acid rearrangements or oxidation of hydroxylated precursors, as seen in studies of ketocamphanic acids .
Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?
The compound’s low water solubility (common in bicyclic systems) often necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Stability studies under varying pH and temperature are critical due to the acid-sensitive bicyclic framework. For example, derivatives like 7-oxobicyclo[2.2.1]heptane-1-carboxylic acid exhibit hydrogen-bond-driven crystalline stability, which influences storage and handling .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound derivatives?
Steric hindrance from the bicyclic system complicates catalyst-substrate interactions. A solution involves chiral organocatalysts (e.g., thiourea-based catalysts) to induce asymmetry during cycloadditions . Computational modeling (e.g., DFT) can predict transition states and optimize catalyst design . For example, azabicyclic proline analogues require careful control of epimerization during cyclization steps .
Q. How can computational methods resolve contradictions in reported reaction mechanisms for bicyclo[2.2.1]heptane derivatives?
Bottom-up quantum mechanical strategies analyze model systems to isolate factors like intramolecular hydrogen bonding or steric strain. For instance, studies on pyramidalized amide nitrogens in bicyclic dipeptides revealed that substituent electronic effects dominate over ring strain in distorting amide geometry . Molecular dynamics simulations further validate experimental observations of hydrogen-bonding patterns in crystalline derivatives .
Q. What role do bicyclo[2.2.1]heptane-1-carboxylic acid derivatives play in covalent protein labeling?
Derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid serve as precursors to alkenyl nitrile electrophiles , which form stable thioether bonds with cysteine residues. This methodology is critical for probing protein-ligand interactions and requires precise control of reaction conditions (e.g., pH, temperature) to avoid off-target modifications .
Q. How can scalable synthesis of this compound be optimized for drug discovery?
Multigram synthesis strategies include hydroxybromination of alkenes followed by carbanion-mediated cyclization. For example, O-TBDMS-protected intermediates improve cyclization efficiency by favoring axial bromine disposition, achieving yields up to 68% . Automated continuous-flow systems may further enhance reproducibility for high-throughput screening .
Methodological Considerations
Q. What analytical techniques validate the purity and stereochemical integrity of bicyclo[2.2.1]heptane derivatives?
- Chiral HPLC or SFC (Supercritical Fluid Chromatography) separates enantiomers, critical for pharmaceutical intermediates .
- Mass spectrometry (HRMS) confirms molecular integrity, especially for electrophilic derivatives used in protein labeling .
- X-ray crystallography resolves absolute configuration, as demonstrated in studies of camphanic acid derivatives .
Q. How do intramolecular interactions influence the reactivity of this compound?
Hydrogen-bonding networks in the solid state (e.g., catemeric vs. dimeric motifs) affect solubility and melting points. For example, anti-isoketopinic acid exhibits unique hydrogen-bonding patterns that dictate its stability under thermal stress .
Data Contradictions and Resolutions
Q. Why do reported yields vary for cyclization reactions of bicyclo[2.2.1]heptane precursors?
Discrepancies often stem from substituent bulkiness and reaction scalability. For instance, O-TBDMS-protected bromohydrins cyclize more efficiently (68% yield) than less bulky analogs due to favorable transition-state geometry . Optimizing solvent polarity (e.g., switching from THF to DCM) and temperature (-78°C to 0°C) can mitigate side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
